
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemically synthesized molecule that is likely to exhibit a range of interactions due to its structural components. While the specific compound is not directly described in the provided papers, similar compounds with thiazole and acetamide groups have been synthesized and characterized, which can give insights into the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of the thiazole ring and the attachment of various substituents to this core structure. For instance, the synthesis of a similar compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was achieved and characterized using techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These methods are crucial for confirming the structure of the synthesized compound and for ensuring the purity and identity of the final product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, revealing specific space groups and unit cell dimensions . For example, the related compound crystallizes in the monoclinic space group P21/c . The molecular structure is further analyzed using Hirshfeld surface analysis to understand the nature of intermolecular contacts, which is essential for predicting how the compound might interact with other molecules, such as DNA bases .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using theoretical computations, such as density functional theory (DFT). These studies help in understanding the electrophilic and nucleophilic nature of the molecules. For instance, the related compound was found to have a more electrophilic nature, with the ability to act as an electron acceptor in interactions with DNA bases like adenine . This suggests that the compound may also engage in charge transfer interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from their structural analysis and theoretical calculations. The thermodynamic properties, such as stability, can be calculated at different temperatures, providing insights into the behavior of the compound under various conditions . Additionally, the presence of specific functional groups like acetamide and thiazole rings can imply certain chemical properties, such as hydrogen bonding potential, as seen in the crystal packing of another related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide .
科学的研究の応用
Antinociceptive Pharmacology
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been studied for its antinociceptive properties, particularly as a novel nonpeptidic B1 antagonist. The compound has shown high affinity for human and mouse B1 receptors and a significant selectivity index, differentiating it from the B2 receptor. Its antinociceptive actions have been validated in various pain models, suggesting its utility for treating inflammatory and neuropathic pain states (Porreca et al., 2006).
Biochemical Evaluation as Kynurenine 3-Hydroxylase Inhibitors
The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, as inhibitors of kynurenine 3-hydroxylase has been conducted. These compounds have shown high-affinity inhibition of this enzyme in vitro and have demonstrated the ability to block kynurenine 3-hydroxylase in rat and gerbil models after oral administration, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticonvulsant Activity
A series of compounds structurally related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. The pharmacokinetic profiles of these compounds were assessed and compared with standard drugs, revealing promising activity and indicating the potential for future drug discovery and development in this area (Ali & Siddiqui, 2015).
Metabolism and Metabolite Formation
The metabolism and formation of sulfur-containing conjugates of xenobiotics, including derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, have been investigated. This research has provided insights into the mechanism of formation of specific biliary metabolites and the role of intestinal microfloral metabolism in the formation and urinary excretion of various analogs in rat models (Rafter & Bakke, 1982).
特性
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-4-30(25,26)16-8-5-14(6-9-16)11-20(24)23-21-22-17(13-29-21)15-7-10-18(27-2)19(12-15)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKBSQOIQRUUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

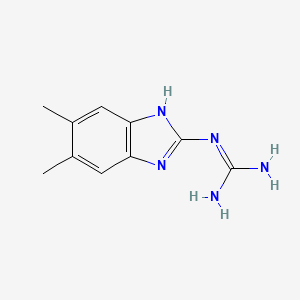
![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
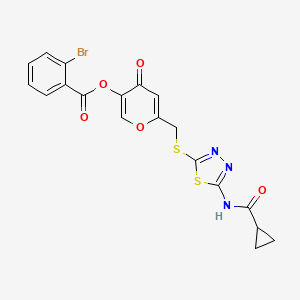
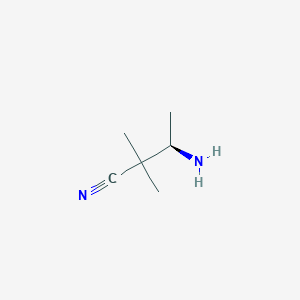



![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

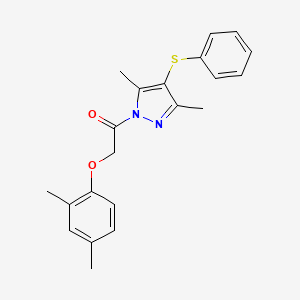
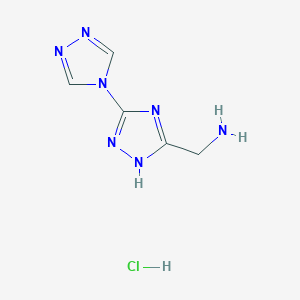
![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)